3-[(4-Methoxyphenyl)imino]-2,2,4,4-tetramethylcyclobutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-Methoxyphenyl)imino]-2,2,4,4-tetramethylcyclobutan-1-one is an organic compound characterized by its unique structure, which includes a cyclobutanone ring substituted with a methoxyphenyl imino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methoxyphenyl)imino]-2,2,4,4-tetramethylcyclobutan-1-one typically involves the reaction of 4-methoxyaniline with 2,2,4,4-tetramethylcyclobutanone under specific conditions. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imino group. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(4-Methoxyphenyl)imino]-2,2,4,4-tetramethylcyclobutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the specific reaction being carried out .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
3-[(4-Methoxyphenyl)imino]-2,2,4,4-tetramethylcyclobutan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-[(4-Methoxyphenyl)imino]-2,2,4,4-tetramethylcyclobutan-1-one involves its interaction with specific molecular targets. The imino group can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(4-Methoxyphenyl)imino]-2,2,4,4-tetramethylcyclobutan-1-one
- 3-[(4-Methoxyphenyl)imino]-2,2,4,4-tetramethylcyclobutan-1-ol
- 3-[(4-Methoxyphenyl)imino]-2,2,4,4-tetramethylcyclobutan-1-thione
Uniqueness
3-[(4-Methoxyphenyl)imino]-2,2,4,4-tetramethylcyclobutan-1-one is unique due to its specific structural features, such as the presence of both a cyclobutanone ring and a methoxyphenyl imino group.
Eigenschaften
CAS-Nummer |
605686-44-0 |
---|---|
Molekularformel |
C15H19NO2 |
Molekulargewicht |
245.32 g/mol |
IUPAC-Name |
3-(4-methoxyphenyl)imino-2,2,4,4-tetramethylcyclobutan-1-one |
InChI |
InChI=1S/C15H19NO2/c1-14(2)12(15(3,4)13(14)17)16-10-6-8-11(18-5)9-7-10/h6-9H,1-5H3 |
InChI-Schlüssel |
QEJVYZVHBRYHEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=NC2=CC=C(C=C2)OC)C(C1=O)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.